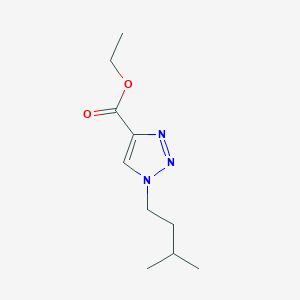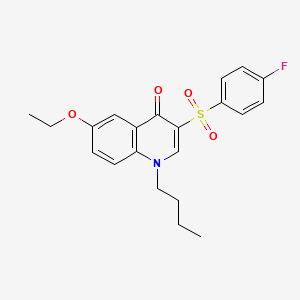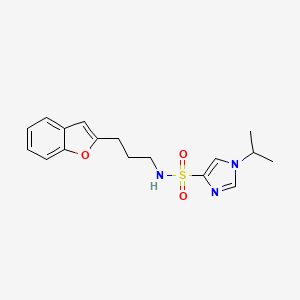![molecular formula C8H9NO B2615520 Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] CAS No. 2248358-85-0](/img/structure/B2615520.png)
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of biological activities. It is a bicyclic compound that contains a spiro-oxirane ring and a pyrrolizine ring. This compound has been synthesized using various methods, and its potential applications in scientific research are being explored.
Mécanisme D'action
The mechanism of action of Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in the body. For example, it has been suggested that Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] may inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] can modulate various biochemical and physiological processes in the body. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] has been found to inhibit the growth of cancer cells and reduce the viability of fungal and bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] has several advantages and limitations for lab experiments. One of the main advantages is its diverse range of biological activities, which makes it a promising compound for studying various biochemical and physiological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for studying Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles. Additionally, more research is needed to understand the mechanism of action of Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] and its interactions with molecular targets in the body.
Méthodes De Synthèse
The synthesis of Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] can be achieved using different methods, including the reaction of pyrrolizine with epichlorohydrin, cycloaddition reaction of azomethine ylides, and the reaction of pyrrolizine with oxiranes. The reaction of pyrrolizine with epichlorohydrin is the most commonly used method for synthesizing Spiro[2,3-dihydropyrrolizine-1,2'-oxirane].
Applications De Recherche Scientifique
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to possess antifungal and antibacterial activities.
Propriétés
IUPAC Name |
spiro[2,3-dihydropyrrolizine-1,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-8(6-10-8)3-5-9(7)4-1/h1-2,4H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZSIGITXVULPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C13CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615440.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2615441.png)



![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)

![4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![6-{[4-(3-chloro-4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B2615449.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2615458.png)
